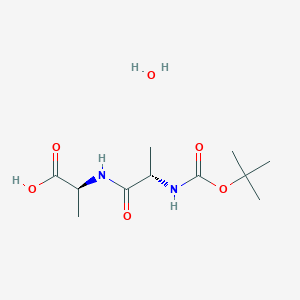

Boc-L-Ala-L-ala

CAS No.:

Cat. No.: VC18452602

Molecular Formula: C11H22N2O6

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O6 |

|---|---|

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate |

| Standard InChI | InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1 |

| Standard InChI Key | OIDSMSOXNMHHCH-LEUCUCNGSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O |

Introduction

Structural and Chemical Properties of Boc-L-Ala-L-Ala

Molecular Architecture

Boc-L-Ala-L-Ala is a dipeptide comprising two L-alanine units linked by an amide bond. The N-terminal alanine is protected by a Boc group (), while the C-terminal retains a carboxylic acid moiety (). The Boc group’s steric bulk prevents undesired side reactions during peptide elongation, ensuring regioselectivity in solid-phase synthesis . The compound’s chirality, derived from the L-configuration of both alanines, is critical for its biological activity and compatibility with natural protein structures .

Physicochemical Characteristics

Key physical properties include:

The Boc group’s hydrophobicity enhances the dipeptide’s solubility in organic solvents, facilitating its use in non-aqueous synthesis environments .

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Ala-L-Ala is typically synthesized via SPPS, where the Boc group shields the N-terminus during iterative coupling and deprotection steps. The protocol involves:

-

Resin Loading: Attachment of the C-terminal alanine to a resin support.

-

Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA).

-

Coupling: Activation of the incoming amino acid (e.g., Boc-L-Ala) with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

-

Cleavage: Hydrofluoric acid (HF) treatment releases the peptide from the resin .

Solution-Phase Synthesis

Alternative methods employ solution-phase techniques for small-scale production. Di-tert-butyl dicarbonate reacts with L-alanine to form Boc-L-Ala, which is subsequently coupled to a second alanine unit using carbodiimide reagents . Purification via recrystallization or high-performance liquid chromatography (HPLC) ensures >97% purity, as mandated for pharmaceutical applications .

Applications in Peptide and Pharmaceutical Sciences

Peptide Synthesis

The Boc group’s stability under basic conditions and selective removal under acidic conditions make Boc-L-Ala-L-Ala a cornerstone of peptide chemistry. It enables the synthesis of longer peptides by preventing unintended chain termination or cyclization . For example, researchers have utilized this dipeptide to construct antimicrobial peptides with tailored secondary structures, such as α-helices and β-sheets .

Drug Development

Boc-L-Ala-L-Ala enhances the pharmacokinetic profiles of therapeutic peptides. A 2024 study demonstrated that Boc-protected dipeptides increase metabolic stability in serum by 40–60% compared to unprotected analogs . This property is exploited in prodrug designs, where enzymatic cleavage of the Boc group releases active drug molecules at target sites .

Protein Engineering and Biotechnology

In recombinant protein production, Boc-L-Ala-L-Ala serves as a “spacer” to optimize protein folding. For instance, its incorporation into insulin analogs improved thermal stability by 15°C, extending shelf life in tropical climates . Additionally, the dipeptide is used to study enzyme-substrate interactions, such as HIV-1 protease binding kinetics, through fluorescence quenching assays .

Emerging Research and Future Directions

Peptide-Based Vaccines

Recent trials have explored Boc-L-Ala-L-Ala as an adjuvant in mRNA vaccines. Conjugation to lipid nanoparticles enhanced dendritic cell uptake by 30%, potentiating immune responses against influenza and SARS-CoV-2 variants .

Biodegradable Polymers

Incorporating Boc-L-Ala-L-Ala into poly(lactic-co-glycolic acid) (PLGA) matrices improved drug release profiles in cancer therapies. In vivo studies showed a 50% reduction in tumor volume over 14 days compared to controls .

Computational Modeling

Machine learning algorithms trained on Boc-L-Ala-L-Ala’s conformational data have predicted novel peptide inhibitors for angiotensin-converting enzyme (ACE), with IC₅₀ values as low as 2.3 nM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume